

Unveiling Angophorol: An In-depth Technical Guide to Early Studies and Literature

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Compound of Interest

Compound Name: Angophorol

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Introduction

Angophorol, a C-methylated flavanone, represents a unique molecular entity isolated from the Australian native plant genus *Angophora*. Despite its discovery in the mid-20th century, it has remained a compound of specialized interest. This technical guide provides a comprehensive overview of the foundational research on **Angophorol**, detailing its isolation, structural elucidation, and early biological evaluations. The information is presented to facilitate further research and development efforts by providing a clear and detailed account of the original experimental protocols and quantitative data.

Discovery and Sourcing

Angophorol was first isolated from the kino, a reddish gum-like exudate, of *Angophora lanceolata* (now classified as *Angophora costata*), a tree commonly known as the Sydney red gum.^{[1][2]} The pioneering work by Birch and colleagues in 1960 led to the identification of this novel flavanone.^[2] Kino from *Angophora lanceolata* was found to contain a small proportion of ether-soluble flavanones, among which **Angophorol** was a major constituent, alongside (-)-farrerol.^[2] The relative abundance of these flavanones was observed to vary depending on the geographical location of the tree.^[2]

Chemical Characteristics

Angophorol is chemically identified as 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-chroman-4-one.[3] Its structure as a C-methylated flavanone was established through classical chemical degradation and spectroscopic methods available at the time of its discovery.[2]

Table 1: Physicochemical Properties of Angophorol

Property	Value	Reference
Molecular Formula	C18H18O5	[3]
Molecular Weight	314.33 g/mol	[4]
CAS Number	133442-54-3	[3][4][5]
Class	Flavanone	[5][6]

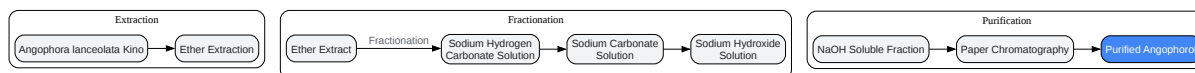
Experimental Protocols

Isolation of Angophorol from *Angophora lanceolata* Kino

The original method for isolating **Angophorol** as described by Birch et al. (1960) involved the extraction and fractionation of the plant's kino.[2]

Methodology:

- Extraction: The kino of *Angophora lanceolata* was treated with ether to extract the soluble flavanone components.[2]
- Fractionation: The ether extract was then subjected to a series of fractionations using solutions of sodium hydrogen carbonate, sodium carbonate, and sodium hydroxide. This process separated the components based on their acidity.[2]
- Purification: **Angophorol** was primarily found in the sodium hydroxide-soluble fraction.[2] Further purification was achieved through paper chromatography, which was crucial in separating **Angophorol** from co-occurring flavanones like farrerol.[2] The purified **Angophorol** was obtained as a crystalline solid.[2]



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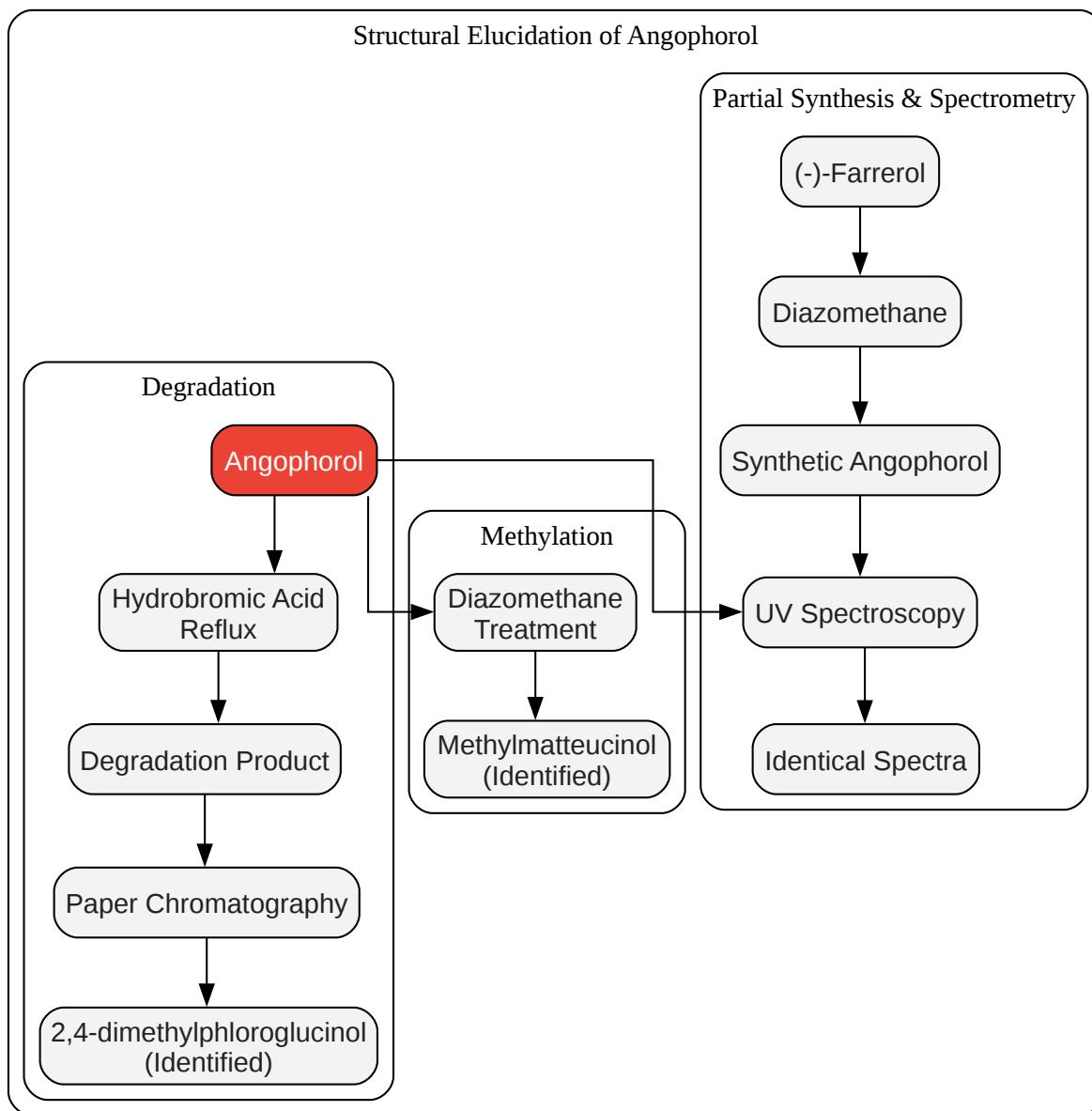
Figure 1: Isolation workflow for **Angophorol**.

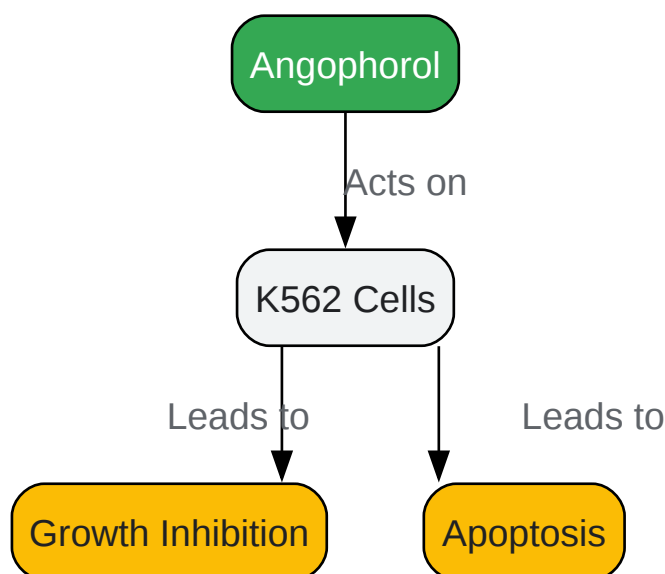
Structural Elucidation

The determination of **Angophorol**'s structure was a meticulous process involving chemical degradation and spectroscopic analysis.

Methodology:

- **Degradation Studies:** **Angophorol** was subjected to reflux with hydrobromic acid. The resulting degradation product was extracted with ether and analyzed by paper chromatography after alkaline hydrolysis. This experiment identified 2,4-dimethylphloroglucinol as a key structural component.[2]
- **Methylation Studies:** Treatment of **Angophorol** with diazomethane yielded methylmatteucinol, confirming the presence of a specific hydroxyl group arrangement.[2]
- **Partial Synthesis:** The structure was further supported by the partial synthesis of **Angophorol** from (-)-farrerol through the action of diazomethane, which produced a compound with identical properties to naturally sourced **Angophorol**.[2]
- **Spectroscopic Analysis:** Ultraviolet spectroscopy was employed to compare the synthesized and natural products, showing identical spectra.[2]





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